2-(3,3-Dimethylbutyryl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Dimethylbutyryl)oxazole is a heterocyclic organic compound belonging to the oxazole family. It contains both nitrogen and oxygen atoms within its ring structure, making it a significant compound in the field of organic chemistry. This compound has garnered attention due to its potential biological activity and therapeutic applications.
Scientific Research Applications
2-(3,3-Dimethylbutyryl)oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Oxazole derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including diabetes and inflammation.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Future Directions
Oxazole derivatives, including “2-(3,3-Dimethylbutyryl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They have shown a wide spectrum of biological activities, leading researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “this compound” and other oxazole derivatives will continue to be a significant area of research in the future.
Mechanism of Action
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties. For example, the solubility, permeability, and stability of the compound can affect its absorption and distribution in the body. The compound’s metabolic stability and interactions with metabolic enzymes can influence its metabolism and excretion .
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazoles, including 2-(3,3-Dimethylbutyryl)oxazole, can be achieved through various methods. One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) in the presence of a base . Another method is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones .
Industrial Production Methods: Industrial production of oxazoles often involves the use of catalytic systems to enhance yield and selectivity. For instance, palladium-catalyzed arylation of oxazoles is a widely used method in industrial settings . The use of ionic liquids as solvents has also been explored to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethylbutyryl)oxazole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups into the oxazole ring.
Reduction: Reduction reactions can convert oxazole derivatives into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while substitution reactions can introduce various functional groups into the oxazole ring .
Comparison with Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 2-(3,3-Dimethylbutyryl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxazole derivatives, it may exhibit enhanced stability and selectivity in certain reactions .
Properties
IUPAC Name |
3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPEBTUFPMBKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=NC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642057 |
Source
|
Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-18-7 |
Source
|
Record name | 3,3-Dimethyl-1-(1,3-oxazol-2-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.